molecular formula C53H66ClN9O8S2 B610901 Sniper(brd)-1

Sniper(brd)-1

Katalognummer: B610901
Molekulargewicht: 1056.7 g/mol
InChI-Schlüssel: FVDSZRCRCFMYQV-CDYWKMCDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SNIPER(BRD4)-1 is a specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) which acts as a protein degradation inducer of bromodomain-containing protein 4 (BRD4).

Biologische Aktivität

Introduction

SNIPER(BRD)-1 is a novel compound designed as a proteolysis-targeting chimera (PROTAC) that specifically targets bromodomain-containing protein 4 (BRD4) for degradation. This compound leverages the cellular ubiquitin-proteasome system to induce the selective degradation of target proteins, which is a promising strategy in drug discovery, particularly for cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound operates through a dual mechanism involving:

  • Target Protein Degradation : It combines a bromodomain inhibitor, (+)-JQ-1, with an IAP antagonist (LCL-161 derivative). This combination facilitates the degradation of BRD4 and other cellular inhibitors of apoptosis proteins (cIAP1 and XIAP) by promoting their ubiquitylation and subsequent proteasomal degradation .
  • Formation of Ternary Complexes : The compound forms a ternary complex with the E3 ubiquitin ligase cullin-RING ligase (CRL) and the target protein, leading to efficient ubiquitination and degradation . The specific interactions within this complex are crucial for its functionality.

Table 1: Mechanistic Insights into this compound

MechanismDescription
Target Protein BindingBinds to BRD4 via (+)-JQ-1 and to IAPs via LCL-161 derivative
UbiquitinationInduces ubiquitination of target proteins
Proteasomal DegradationFacilitates proteasomal degradation of bound proteins
Ternary Complex FormationForms stable complexes with E3 ligases for effective protein degradation

Case Studies

  • Burkitt's Lymphoma : In studies involving Burkitt's lymphoma cells, this compound showed significant potency in degrading BRD4 at nanomolar concentrations. This degradation led to a marked reduction in cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent against BRD4-dependent malignancies .
  • NUT Midline Carcinoma : The compound has been demonstrated to reduce tumor growth in patient-derived xenograft models of NUT midline carcinoma. Treatment with this compound resulted in decreased levels of BRD4 and downstream targets such as c-MYC, which are critical for tumorigenesis .
  • Prostate Cancer Models : In prostate cancer studies, this compound exhibited comparable efficacy to other PROTACs targeting BRD4, achieving significant reductions in tumor markers and demonstrating favorable pharmacokinetic properties .

Table 2: Summary of Efficacy Studies

Cancer TypeStudy ModelKey Findings
Burkitt's LymphomaCell linesSignificant BRD4 degradation; apoptosis induction
NUT Midline CarcinomaPatient-derived xenograftsReduced tumor growth; decreased c-MYC expression
Prostate CancerPreclinical modelsComparable efficacy to existing PROTACs targeting BRD4

Wissenschaftliche Forschungsanwendungen

Introduction to SNIPER(BRD)-1

This compound is a novel compound designed for targeted protein degradation, specifically focusing on the bromodomain-containing protein 4 (BRD4) and various inhibitor of apoptosis proteins (IAPs). This compound is a significant advancement in chemical biology, representing a new class of therapeutics aimed at modulating protein levels within cells. The mechanism of action involves the ubiquitin-proteasome pathway, which facilitates the selective degradation of target proteins, thereby influencing various cellular processes.

Composition and Mechanism of Action

This compound is composed of two main components:

  • LCL-161 derivative : An antagonist of IAPs.
  • (+)-JQ-1 : A bromodomain and extra-terminal (BET) inhibitor.

These components are linked together to form a chimeric molecule that promotes the degradation of BRD4 and IAPs such as cIAP1, cIAP2, and XIAP. The degradation process occurs through the induction of ubiquitylation, leading to proteasomal degradation. The compound has demonstrated effective IC50 values of 6.8 nM for cIAP1, 17 nM for cIAP2, and 49 nM for XIAP, indicating its potency in targeting these proteins .

Cancer Therapy

One of the most promising applications of this compound is in cancer therapy. BRD4 plays a crucial role in regulating gene expression related to oncogenesis. By degrading BRD4, this compound can potentially inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that compounds like JQ-1 can reduce tumor growth in models of NUT midline carcinoma, highlighting the therapeutic potential of targeting BRD4 with SNIPER compounds .

Mechanistic Studies

Research has also focused on understanding the different degradation mechanisms induced by this compound. For instance, it has been shown that this compound can selectively degrade IAPs through distinct pathways. This specificity allows researchers to dissect the roles of these proteins in various biological contexts, providing insights into their functions in cell survival and apoptosis .

Development of New Therapeutics

The development of SNIPER compounds like this compound paves the way for creating new therapeutic agents that can selectively target and degrade disease-related proteins. This approach is particularly relevant for diseases where traditional inhibitors have shown limited efficacy. The ability to induce targeted protein degradation may overcome resistance mechanisms often seen with conventional therapies .

Case Study 1: Targeting BRD4 in Cancer Models

In a study published by Ohoka et al., this compound was utilized to investigate its effects on BRD4-dependent tumors. The results indicated a significant reduction in tumor size in xenograft models treated with this compound compared to controls. This study demonstrated not only the efficacy of this compound but also provided a framework for further exploration into its application as a cancer therapeutic .

Case Study 2: Mechanistic Insights into IAP Degradation

Another study focused on elucidating how this compound mediates the degradation of IAPs such as cIAP1 and XIAP. By employing biochemical assays, researchers were able to show that different mechanisms are involved in the degradation pathways for these proteins. This knowledge is crucial for developing more targeted therapies that exploit these pathways .

Comparative Data Table

Target Protein IC50 (nM) Mechanism Therapeutic Potential
cIAP16.8Ubiquitin-proteasome pathwayCancer therapy
cIAP217Ubiquitin-proteasome pathwayCancer therapy
XIAP49Ubiquitin-proteasome pathwayCancer therapy
BRD4Not specifiedUbiquitin-proteasome pathwayTumor growth inhibition

Eigenschaften

IUPAC Name

(2S)-N-[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H66ClN9O8S2/c1-32-34(3)73-53-45(32)46(37-16-18-39(54)19-17-37)57-41(49-61-60-35(4)63(49)53)30-44(64)56-20-22-68-23-24-69-25-26-70-27-28-71-40-14-9-13-38(29-40)48(65)42-31-72-51(58-42)43-15-10-21-62(43)52(67)47(36-11-7-6-8-12-36)59-50(66)33(2)55-5/h9,13-14,16-19,29,31,33,36,41,43,47,55H,6-8,10-12,15,20-28,30H2,1-5H3,(H,56,64)(H,59,66)/t33-,41-,43-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDSZRCRCFMYQV-CDYWKMCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)C8=CC=C(C=C8)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)C8=CC=C(C=C8)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H66ClN9O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1056.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does SNIPER(BRD)-1 interact with its targets to induce protein degradation?

A: this compound is a chimeric molecule composed of two key components: an inhibitor of apoptosis protein (IAP) antagonist derived from LCL-161 and the bromodomain and extra-terminal (BET) inhibitor (+)-JQ-1. [] This structure allows this compound to bind to both IAPs and its target protein, BRD4. This interaction brings the target protein in close proximity to the IAP, which possesses ubiquitin ligase activity. The IAP then ubiquitinates the target protein, marking it for degradation by the proteasome. Interestingly, this compound degrades cIAP1 (another IAP) through a different mechanism. The binding of the LCL-161 derivative to cIAP1 alone is sufficient to induce its autoubiquitylation and subsequent degradation. []

Q2: What are the differences in the degradation mechanisms of cIAP1 and XIAP by this compound?

A: The study reveals distinct degradation pathways for cIAP1 and XIAP. this compound induces cIAP1 degradation through a direct interaction between its LCL-161 derivative component and cIAP1, leading to autoubiquitylation of cIAP1. [] Conversely, XIAP degradation necessitates the formation of a ternary complex involving this compound, XIAP, and BRD4. [] This difference highlights the complexity of this compound's mechanism of action and its ability to engage distinct degradation pathways depending on the target protein.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.